molecular formula C10H8O3 B580274 4-Hydroxy-7-methylcoumarin CAS No. 18692-77-8

4-Hydroxy-7-methylcoumarin

Cat. No. B580274
CAS RN: 18692-77-8
M. Wt: 176.171
InChI Key: MHZZDYJKWIQMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04263299

Procedure details

Dry hydrogen chloride was passed through a solution of 4-hydroxy-7-methylcoumarin (14 g; 0.08 mole) in ethanol (300 ml) for 15 mins and the resulting solution was refluxed for 30 minutes. After cooling, the solvent was removed in vacuo and the residue recrystallized from ethanol to give 11.74 g (72%) of product of m.p. 142°-143° C.; (Found; C, 70.24; H, 5.95; C12H12O3 requires; C, 70.60; H, 5.88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[O:6][C:5](=[O:14])[CH:4]=1.[CH2:15](O)[CH3:16]>>[CH2:15]([O:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[O:6][C:5](=[O:14])[CH:4]=1)[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14 g
Type
reactant
Smiles
OC1=CC(OC2=CC(=CC=C12)C)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(OC2=CC(=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.74 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.